molecular formula C12H14N4O2S2 B2804665 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide CAS No. 1796945-91-9

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide

Cat. No. B2804665
CAS RN: 1796945-91-9
M. Wt: 310.39
InChI Key: GUCRWGDOADUPAW-UHFFFAOYSA-N
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Description

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide” is a chemical compound that contains a pyrrolidine ring, a thiazole ring, and a pyridine ring . Pyrrolidine is a five-membered ring with nitrogen heterocycles, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, thiazole, and pyridine rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine, thiazole, and pyridine rings . The pyrrolidine ring can undergo various reactions due to its saturated scaffold . The thiazole ring is also reactive, with many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, which include the compound , have been found to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also demonstrated antifungal activity . This suggests potential applications in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have shown antiviral properties . This indicates potential use in the development of antiviral drugs.

Anti-inflammatory and Analgesic Activity

Thiazole compounds have been found to possess anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.

Anticancer Activity

Thiazole derivatives have demonstrated anticancer properties . This suggests potential applications in cancer treatment.

Neuroprotective Activity

Thiazole compounds have shown neuroprotective effects . This indicates potential use in the treatment of neurological disorders.

Agricultural Applications

Some thiazole derivatives have been found to promote plant growth and increase seed yield and oil content . This suggests potential applications in agriculture.

COX-1 Inhibitory Activity

Thiazole derivatives have shown weak COX-1 inhibitory activity . This suggests potential applications in the development of drugs for conditions that can be treated by inhibiting COX-1, such as inflammation and pain.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which are not available without specific studies .

Future Directions

The future research directions for this compound could involve detailed synthesis and characterization studies, investigation of its biological activity, and exploration of its potential uses in drug development .

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c17-20(18,11-2-1-4-13-8-11)15-10-3-6-16(9-10)12-14-5-7-19-12/h1-2,4-5,7-8,10,15H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCRWGDOADUPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CN=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyridine-3-sulfonamide

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